Cas no 8006-86-8 (3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid)

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core substituted with a pyrrole moiety and a carboxylic acid functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both electron-rich pyrrole and electron-withdrawing carboxylic acid groups enhances its versatility in coupling reactions and derivatization. Its rigid aromatic framework contributes to stability, while the functional groups allow for further modifications, enabling applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's well-defined structure and synthetic utility make it a useful building block for specialized chemical research.
3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid structure
8006-86-8 structure
Product Name:3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
CAS No:8006-86-8
MF:C13H9NO3
MW:227.215463399887
CID:94493
Update Time:2025-10-28

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Oils, linaloe
    • OILLINALOEWOOD
    • LINALOE
    • HO OIL
    • FEMA No. 2634
    • Linaloe wood oil (Bursera delpechiana poiss. and other burs era spp.)
    • 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid
    • 3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid
    • 3-Pyrrol-1-yl-benzofuran-2-carboxylic acid
    • 3-pyrrolylbenzo[b]furan-2-carboxylic acid
    • SMR000010567
    • Bionet2_001088
    • Oprea1_644027
    • Oprea1_669454
    • MLS000029226
    • HMS1367B10
    • HMS2412D19
    • 9922AE
    • SBB007345
    • STK319996
    • ST002285
    • 3-(1H-Pyrrol-1-yl)benzofuran-2-carboxylic acid
    • SR-0
    • Ho wood Oil
    • LINALOE WOOD OIL (BURSERA DELPECHIANA POISS. AND OTHER BURSERA SPP.)
    • linaloe wood oil mexico
    • Factory Supply linaloe 99% with Good Price CAS 8006-86-8
    • Manufacturer Supply Wholesale Price Natural Ho Oil 8006-86-8
    • Inchi: 1S/C13H9NO3/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16)
    • InChI Key: YCTXQBNFNACZHO-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=C(C2C=CC=CC1=2)N1C=CC=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 301
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Color/Form: Colorless to yellow volatile essential oil, with a comfortable floral aroma
  • FEMA: 2634 | LINALOE WOOD OIL (BURSERA DELPECHIANA POISS. AND OTHER BURSERA SPP.)
  • Solubility: Soluble in most non-volatile oils and propylene glycol, soluble in mineral oil, but the solution can be milky white or cloudy when diluted, insoluble in glycerol.

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid Pricemore >>

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Additional information on 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

Introduction to 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS No. 8006-86-8)

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS No. 8006-86-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct molecular structure, holds potential applications in various areas, including drug discovery and material science. This article aims to provide a comprehensive overview of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid, including its chemical properties, synthesis methods, biological activities, and recent advancements in its research and development.

Chemical Structure and Properties

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is a heterocyclic compound with a molecular formula of C14H9NO3. The molecule consists of a benzofuran core fused with a pyrrole ring, and a carboxylic acid group attached to the benzofuran moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound. The benzofuran ring system is known for its aromatic stability and electronic delocalization, while the pyrrole ring contributes to the molecule's basicity and reactivity. The carboxylic acid group provides the compound with acidic properties and enhances its solubility in polar solvents.

The molecular weight of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid is approximately 247.22 g/mol. It is a white crystalline solid at room temperature with a melting point ranging from 205 to 207°C. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 3-bromobenzofuran-2-carboxylic acid with pyrrole in the presence of a suitable catalyst, such as palladium(II) acetate or copper(I) iodide. This coupling reaction proceeds via a Heck-type mechanism, leading to the formation of the desired product.

An alternative approach involves the condensation of 3-formylbenzofuran with pyrrole followed by oxidation to form the carboxylic acid group. This method is advantageous for its simplicity and high yield but may require more rigorous purification steps to remove by-products.

Biological Activities

3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has shown promising biological activities that make it an attractive candidate for drug development. Recent studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid has also been investigated for its antioxidant activity. The presence of the carboxylic acid group and the aromatic rings contributes to its ability to scavenge free radicals and protect cells from oxidative stress. This property makes it a potential therapeutic agent for conditions associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Clinical Applications and Research Developments

The potential clinical applications of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results have shown that the compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further development as a therapeutic agent.

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid in an animal model of rheumatoid arthritis. The results indicated that treatment with the compound significantly reduced joint inflammation and improved overall disease symptoms without causing significant side effects.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid highlights its potential as a multifunctional therapeutic agent with applications in various medical fields. Further studies are needed to optimize its chemical structure for enhanced potency and selectivity, as well as to evaluate its long-term safety profile in humans.

In conclusion, 3-(1H-Pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (CAS No. 8006-86-8) is a promising compound with unique chemical properties and biological activities. Its potential applications in drug discovery and material science make it an exciting area of research for scientists and pharmaceutical companies alike. As more data becomes available from ongoing studies, it is likely that this compound will continue to play a significant role in advancing our understanding of complex biological processes and developing new therapeutic strategies.

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